molecular formula C22H24N2O2 B11543910 Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate

Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11543910
M. Wt: 348.4 g/mol
InChI Key: VQLBRHPMILDSMI-UHFFFAOYSA-N
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Description

ETHYL (5E)-5-(CYCLOHEXYLIMINO)-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (5E)-5-(CYCLOHEXYLIMINO)-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with an appropriate indeno[1,2-b]pyridine precursor, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or alcohols replace the ethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

ETHYL (5E)-5-(CYCLOHEXYLIMINO)-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (5E)-5-(CYCLOHEXYLIMINO)-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

ETHYL (5E)-5-(CYCLOHEXYLIMINO)-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other indeno[1,2-b]pyridine derivatives:

    Similar Compounds: Compounds like 5-(cyclohexylimino)-2-methylindeno[1,2-b]pyridine and ethyl 5-(cyclohexylimino)-2-methylindeno[1,2-b]pyridine-3-carboxylate.

    Uniqueness: The presence of the ethyl ester functional group and the specific arrangement of the cyclohexyl and methyl groups make this compound unique. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 5-cyclohexylimino-2-methylindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C22H24N2O2/c1-3-26-22(25)18-13-19-20(23-14(18)2)16-11-7-8-12-17(16)21(19)24-15-9-5-4-6-10-15/h7-8,11-13,15H,3-6,9-10H2,1-2H3

InChI Key

VQLBRHPMILDSMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=NC4CCCCC4)C2=C1)C

Origin of Product

United States

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